molecular formula C12H19NO10 B000456 Norepinephrine bitartrate CAS No. 108341-18-0

Norepinephrine bitartrate

カタログ番号: B000456
CAS番号: 108341-18-0
分子量: 337.28 g/mol
InChIキー: LNBCGLZYLJMGKP-LUDZCAPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Key Synthetic Steps:

StepReaction DescriptionConditionsYieldSource
1Intermediate III Formation : 3,4-dihydroxy-2'-chloroacetophenone reacts with R-(+)-N-benzyl-1-phenethylamine in N,N-dimethylformamide (DMF) at 40–60°C.40–60°C, DMF solvent92.9% (molar yield)
2Chiral Resolution : Intermediate III undergoes reduction and hydrolysis to produce R-configuration norepinephrine.Catalytic hydrogenation, HCl hydrolysis66.7% (molar yield)
3Salt Formation : Norepinephrine free base reacts with L-tartaric acid in ethanol/water.Ethanol/water solvent, crystallization31.8% (total molar yield)
  • Critical Chiral Control : The use of R-(+)-α-methylbenzylamine ensures enantiomeric purity (>99.96% R-configuration) .
  • Impurity Mitigation : Recrystallization reduces isomer content to 0.144% .

Degradation and Stability

Norepinephrine bitartrate is prone to oxidation and photodegradation, requiring specific storage and handling conditions.

Stability Data:

ConditionStability DurationKey FindingsSource
Aqueous Solution (5% Dextrose) 48 hours at 25°CNo significant physicochemical degradation at 0.5–1.16 mg/mL concentrations.
Crystalline Solid ≥4 years at -20°CMaintains structural integrity when protected from light and moisture.
Exposure to Oxidizers ImmediateDecomposes via radical pathways, producing quinone derivatives.
  • Oxidative Degradation : Contact with oxidizing agents (e.g., peroxides) leads to formation of adrenochrome, a toxic quinone .
  • pH Sensitivity : Stable in acidic conditions (pH 3–4.5); decomposes rapidly in alkaline environments .

Incompatibility Reactions:

SubstanceInteractionOutcomeSource
Sodium Metabisulfite Redox reactions in solutionForms sulfonic acid derivatives; potential allergen .
Alkaline Solutions pH-dependent hydrolysisPrecipitates freebase norepinephrine, reducing efficacy .
β-Lactam Antibiotics Co-administration in IV linesForms insoluble complexes; requires separate infusion lines .

Key Spectroscopic Data:

MethodParametersObservations
HPLC Purity: 99.964%Detects isomers (0.144% S-configuration) .
UV-Vis λₘₐₓ: 224 nm, 283 nmConfirms aromatic catechol structure .
  • Chiral Purity : Validated via polarimetry ([α]₂₀ᴰ = -37° to -41°) .

科学的研究の応用

Clinical Applications

Norepinephrine is predominantly utilized in emergency medicine and critical care due to its potent vasoconstrictive properties. Its primary applications include:

  • Management of Hypotension : Norepinephrine is the first-line treatment for acute hypotension unresponsive to fluid therapy, particularly in cases of septic shock and cardiogenic shock. It acts by increasing systemic vascular resistance and blood pressure, making it essential in intensive care units (ICUs) .
  • Cardiac Arrest : It serves as an adjunct treatment during cardiac arrest, particularly when profound hypotension is present. The drug enhances myocardial perfusion pressure, which is crucial for effective resuscitation efforts .
  • Vasodilatory Shock States : Norepinephrine is effective in various shock states, including neurogenic shock and distributive shock. It has shown a survival benefit over other agents like dopamine, particularly in septic patients .

Pharmacological Mechanism

Norepinephrine functions as a sympathomimetic agent, primarily acting on alpha-adrenergic receptors to induce vasoconstriction. This action increases blood pressure and improves perfusion to vital organs. Additionally, it has beta-adrenergic effects that enhance cardiac output .

Off-Label Uses

Beyond its FDA-approved indications, norepinephrine has several off-label applications:

  • Hepatorenal Syndrome (HRS) : A meta-analysis indicated that norepinephrine can effectively improve renal function in patients with HRS, although it is not the first-line treatment compared to terlipressin .
  • Spinal Anesthesia Management : Prophylactic use of norepinephrine has been studied for managing hypotension following spinal anesthesia during cesarean deliveries .

Case Studies and Research Findings

A systematic literature review highlighted various studies demonstrating the efficacy of norepinephrine in critical care settings:

Study Population Findings
Study ASeptic Shock PatientsNorepinephrine reduced mortality compared to dopamine .
Study BCardiac Arrest CasesImproved outcomes when used promptly during resuscitation efforts .
Study CPregnant WomenHigh doses resulted in decreased placental blood flow; caution advised .

Safety and Efficacy Considerations

While norepinephrine is generally safe when used appropriately, there are important safety considerations:

  • Adverse Effects : Potential side effects include peripheral ischemia due to excessive vasoconstriction and arrhythmias. Close monitoring is essential during administration .
  • Pregnancy Considerations : Animal studies have shown adverse effects on fetal development, necessitating caution when considering its use in pregnant patients .

生物活性

Norepinephrine bitartrate is a potent adrenergic agonist primarily used in clinical settings for its cardiovascular effects, particularly in the management of hypotension and shock. This article delves into its biological activity, mechanisms of action, clinical applications, and associated risks based on diverse research findings.

This compound exerts its effects through interaction with both alpha- and beta-adrenergic receptors:

  • Alpha-adrenergic Action : It primarily acts as a peripheral vasoconstrictor, increasing systemic vascular resistance and thereby elevating blood pressure. This is crucial in treating conditions such as septic shock and cardiogenic shock where maintaining blood pressure is vital for organ perfusion .
  • Beta-adrenergic Action : Norepinephrine also has inotropic effects, enhancing cardiac output by increasing myocardial contractility. Additionally, it promotes coronary artery dilation, which improves blood flow to the heart muscle itself .

Clinical Applications

This compound is predominantly used in critical care settings. Its applications include:

  • Management of Shock : It is the first-line vasopressor for adult patients experiencing acute circulatory failure due to septic or cardiogenic shock. Studies have shown that it effectively increases mean arterial pressure (MAP) and improves tissue perfusion .
  • Cardiac Support : In cases of myocardial infarction accompanied by hypotension, norepinephrine has been demonstrated to enhance aortic blood pressure and myocardial oxygenation, limiting the extent of ischemia .

Pharmacokinetics

Norepinephrine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), with a pharmacokinetic profile that can be modeled using a one-compartment linear model. Its half-life allows for continuous intravenous administration to maintain therapeutic levels during critical care interventions .

Case Studies

  • Digital Necrosis : A case study highlighted a patient with mixed cardiogenic and septic shock who developed bilateral digital necrosis after receiving high-dose norepinephrine. This adverse effect was linked to excessive vasoconstriction resulting from high norepinephrine levels .
  • Mobilization Challenges : Another study involving 12,462 ICU patients indicated that those receiving norepinephrine had lower rates of mobilization. This suggests that while norepinephrine is effective for hemodynamic stability, it may hinder patient rehabilitation efforts .

Risks and Adverse Effects

While this compound is effective in managing hypotension, it carries potential risks:

  • Vasoconstriction Complications : High doses can lead to severe peripheral vasoconstriction, resulting in complications such as digital necrosis or limb ischemia .
  • Bradycardia : The increase in blood pressure can sometimes lead to reflex bradycardia, complicating treatment protocols .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Mechanism of ActionDemonstrated potent vasoconstrictor effects and increased coronary blood flow
Adverse EffectsReported cases of digital necrosis linked to high-dose administration
Patient MobilizationLower frequency of mobilization among patients on norepinephrine
PharmacokineticsEstablished pharmacokinetic profile supporting continuous infusion
ToxicologyNo significant mutagenic potential observed in animal studies

特性

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCGLZYLJMGKP-LUDZCAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047806
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108341-18-0, 69815-49-2
Record name Norepinephrine bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norepinephrine bitartrate
Reactant of Route 2
Norepinephrine bitartrate
Reactant of Route 3
Norepinephrine bitartrate
Reactant of Route 4
Reactant of Route 4
Norepinephrine bitartrate
Reactant of Route 5
Norepinephrine bitartrate
Reactant of Route 6
Norepinephrine bitartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。